molecular formula C17H12BrNO B5528380 3-bromo-N-2-naphthylbenzamide

3-bromo-N-2-naphthylbenzamide

Cat. No. B5528380
M. Wt: 326.2 g/mol
InChI Key: QYNIRMPFRLVBEI-UHFFFAOYSA-N
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Description

Synthesis Analysis

Synthesis of compounds structurally related to 3-Bromo-N-2-naphthylbenzamide involves bromination and amide formation reactions. For example, compounds such as 2-bromo-3-(n-alkylamino)-1,4-naphthoquinones are synthesized from 2,3-dibromo-1,4-naphthoquinone through a reaction mechanism that involves nucleophilic substitution and amide bond formation (Salunke-Gawali et al., 2014). Such methodologies can be adapted for the synthesis of 3-Bromo-N-2-naphthylbenzamide by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of similar compounds demonstrates significant interactions that influence their crystalline arrangement and molecular conformation. For instance, the structure of (E)-3-Bromo-N′-(2-hydroxy-1-naphthylidene)benzohydrazide reveals a dihedral angle between the benzene ring and the naphthyl ring system, indicating intramolecular hydrogen bonding (Cao & Lu, 2009). Such structural insights are crucial for understanding the behavior and reactivity of 3-Bromo-N-2-naphthylbenzamide.

Chemical Reactions and Properties

The chemical reactions involving bromo and naphthyl groups, such as the Ullmann coupling reaction, are pivotal for constructing complex aromatic systems. The copper-promoted Ullmann reaction, for example, showcases the synthesis of atropisomeric compounds through a diastereoselective process, which could be relevant for derivatizing 3-Bromo-N-2-naphthylbenzamide (Miyano et al., 1984). These reactions underscore the compound's versatile reactivity, particularly in forming bond linkages crucial for pharmaceutical and material science applications.

Physical Properties Analysis

Physical properties such as solubility, melting point, and crystalline structure are influenced by the molecular arrangement and intermolecular forces within the compound. While specific data on 3-Bromo-N-2-naphthylbenzamide was not found, related studies suggest that factors like hydrogen bonding, π-π stacking interactions, and halogen contacts play significant roles in determining these properties (Smith & Lynch, 2013).

properties

IUPAC Name

3-bromo-N-naphthalen-2-ylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12BrNO/c18-15-7-3-6-14(10-15)17(20)19-16-9-8-12-4-1-2-5-13(12)11-16/h1-11H,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYNIRMPFRLVBEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)NC(=O)C3=CC(=CC=C3)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-bromo-N-(naphthalen-2-yl)benzamide

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